Methyl 2,3-dimethyl-3-(propan-2-yl)oxirane-2-carboxylate
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Overview
Description
Methyl 2,3-dimethyl-3-(propan-2-yl)oxirane-2-carboxylate is an organic compound with the molecular formula C₉H₁₆O₃. It is a member of the oxirane family, characterized by a three-membered epoxide ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2,3-dimethyl-3-(propan-2-yl)oxirane-2-carboxylate can be synthesized through several methods. One common approach involves the epoxidation of alkenes using peroxides or peracids. For instance, the reaction of an appropriate alkene with a peracid such as m-chloroperbenzoic acid (m-CPBA) can yield the desired epoxide .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and the concentration of reagents, are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,3-dimethyl-3-(propan-2-yl)oxirane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents, leading to the formation of diols.
Reduction: Reduction reactions can convert the epoxide ring into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, resulting in the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can react with the epoxide ring under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields diols, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted oxirane derivatives .
Scientific Research Applications
Methyl 2,3-dimethyl-3-(propan-2-yl)oxirane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving epoxides.
Mechanism of Action
The mechanism of action of methyl 2,3-dimethyl-3-(propan-2-yl)oxirane-2-carboxylate involves the reactivity of the epoxide ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in both synthetic and biological contexts, where the compound can act as an electrophile, reacting with nucleophilic sites on enzymes or other biomolecules .
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethyl-2,3-epoxybutane: Another epoxide with a similar structure but different substituents.
2-Methyl-3-phenyl-oxirane: A related compound with a phenyl group instead of the propan-2-yl group.
2,2-Dimethyl-3-(3-methylpenta-2,4-dien-1-yl)oxirane: A compound with a more complex alkyl chain
Uniqueness
Methyl 2,3-dimethyl-3-(propan-2-yl)oxirane-2-carboxylate is unique due to its specific substituents, which influence its reactivity and applications. The presence of the propan-2-yl group and the carboxylate ester functionality provides distinct chemical properties that can be leveraged in various synthetic and industrial processes .
Properties
Molecular Formula |
C9H16O3 |
---|---|
Molecular Weight |
172.22 g/mol |
IUPAC Name |
methyl 2,3-dimethyl-3-propan-2-yloxirane-2-carboxylate |
InChI |
InChI=1S/C9H16O3/c1-6(2)8(3)9(4,12-8)7(10)11-5/h6H,1-5H3 |
InChI Key |
OYWQOGCOXAFBIO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1(C(O1)(C)C(=O)OC)C |
Origin of Product |
United States |
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